molecular formula C14H8ClF3O2 B6328870 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 71108-60-6

4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde

Cat. No. B6328870
CAS RN: 71108-60-6
M. Wt: 300.66 g/mol
InChI Key: KWDFDWBVSLBKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde (4-CTPBA) is an organic compound belonging to the benzaldehyde family. It is a colorless solid that is soluble in organic solvents and has a molecular weight of 290.9 g/mol. 4-CTPBA is a useful intermediate for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the production of a variety of other chemicals, including polymers, surfactants, and catalysts.

Mechanism of Action

The mechanism of action of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde is not fully understood. It is thought to act as a nucleophile, forming a covalent bond with the substrate. This covalent bond is then attacked by a second nucleophile, resulting in the formation of a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known to have an effect on the activity of certain enzymes, such as cytochrome P450, and has been shown to inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The main advantage of 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde for laboratory experiments is its low cost and availability. It is also relatively easy to synthesize, making it ideal for use in a variety of experiments. However, its low solubility in water can limit its use in certain experiments.

Future Directions

Future research into 4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde could focus on exploring its potential applications in the fields of medicine and agriculture. Additionally, further research into its mechanism of action and biochemical and physiological effects could help to identify new uses for the compound. Finally, research into methods to improve its solubility in water could help to expand its use in laboratory experiments.

Synthesis Methods

4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde can be synthesized through a variety of methods. The most common method involves the reaction of 4-bromo-2-chloro-4-(trifluoromethyl)phenyl acetic acid with potassium carbonate in aqueous ethanol. This reaction produces this compound as a by-product. The reaction is typically carried out at temperatures between 50-60°C.

Scientific Research Applications

4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the production of a variety of other chemicals, including polymers, surfactants, and catalysts. In addition, this compound is used as a reagent in the synthesis of a variety of compounds, such as quinolines, coumarins, and indoles.

properties

IUPAC Name

4-[2-chloro-4-(trifluoromethyl)phenoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-12-7-10(14(16,17)18)3-6-13(12)20-11-4-1-9(8-19)2-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDFDWBVSLBKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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